molecular formula C20H16ClNO4 B13907976 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride

Cat. No.: B13907976
M. Wt: 369.8 g/mol
InChI Key: WZAZXWZNNMQJTG-UHFFFAOYSA-N
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Description

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride, also known as chelerythrine chloride, is a naturally occurring benzophenanthridine alkaloid. It is derived from the plant Chelidonium majus and other members of the Papaveraceae family. This compound is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride typically involves the oxidation of protopine or related alkaloids. One common method includes the use of hydrogen peroxide or chlorine to oxidize protopine, followed by crystallization and purification steps to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction from plant sources or through synthetic routes involving the oxidation of precursor alkaloids. The process involves several steps, including extraction, purification, and crystallization to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity, particularly in inhibiting protein kinase C.

    Industry: Used in the production of dyes and fluorescent markers

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinase C, a key enzyme involved in various cellular processes. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it affects other molecular targets and pathways, including the suppression of c-Src/FAK signaling and the Janus kinase 2/STAT3 pathway .

Comparison with Similar Compounds

Similar Compounds

  • Sanguinarine
  • Berberine
  • Nitidine chloride
  • Sanguinarine chloride

Uniqueness

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride is unique due to its dual methoxy groups and its ability to inhibit protein kinase C specifically. This specificity makes it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride

InChI

InChI=1S/C20H15NO4.ClH/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2;/h3-9H,10H2,1-2H3;1H

InChI Key

WZAZXWZNNMQJTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC.Cl

Origin of Product

United States

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